1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]
Description
Properties
CAS No. |
84697-12-1 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2 |
InChI Key |
OLOQISZYVGCIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1.1. Multicomponent Reactions
Derivatives of pyrrolin-2-one (e.g., 3-pyrroline-2-one) are often synthesized via three-component reactions involving aromatic aldehydes, amines, and activated methylene compounds (e.g., sodium diethyl oxalacetate). These reactions typically proceed under acidic conditions, forming iminium intermediates that undergo nucleophilic attack .
Key Steps :
-
Condensation : Aldehydes react with amines to form imines, which are protonated to iminium salts.
-
Nucleophilic Addition : Activated methylene reagents (e.g., ethyl 2,4-dioxovalerate) attack the iminium species, followed by cyclization .
1.2. Reduction Strategies
For compounds containing ester or double bond functionalities, reduction methods are critical:
-
Double Bond Reduction : Hydrogenation using palladium-on-carbon (Pd/C) catalysts .
-
Ester Reduction : Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in the presence of Lewis acids (e.g., LiCl, ZnCl₂) .
Example :
In the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine , Method 2 employs NaBH₄ with Lewis acids to simultaneously reduce double bonds and esters in a single reaction .
2.1. Hydroxyethyl Substituents
The 2-hydroxyethyl group introduces hydrophilicity and potential sites for nucleophilic or electrophilic reactions. For instance, in N-(2-hydroxyethyl)-2-pyrrolidone (CAS: 3445-11-2), the hydroxyethyl group may participate in:
-
Esterification : Formation of derivatives via reaction with carboxylic acids.
-
Cross-Linking : Potential for polymerization or coupling reactions .
2.2. Carbonyl Reactivity
The pyrrolidin-2-one carbonyl group is reactive toward nucleophilic attack. For example, 3-pyrrolin-2-one derivatives exhibit antioxidant activity by scavenging free radicals (e.g., HO- ), as demonstrated in QM-ORSA protocols .
3.1. Nucleophilic Attack Pathways
In pyrrolidine systems, nucleophilic attack often occurs at carbonyl carbons. For instance, 4-acetyl-3-hydroxy-3-pyrroline-2-one undergoes reaction with methylamine to form substituted pyrrolidine-2,3-diones, facilitated by proton transfer and ring closure .
Proposed Mechanism for 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] :
-
Imine Formation : Aromatic aldehydes and amines form imine intermediates.
-
Nucleophilic Attack : Activated methylene reagents attack the imine, followed by cyclization to form the pyrrolidin-2-one core.
-
Methylene Bridging : Methylene groups may link two pyrrolidin-2-one units via condensation or coupling reactions.
4.1. Structural and Spectral Data
Toxicological Considerations
While direct data for the target compound is unavailable, N-(2-hydroxyethyl)-2-pyrrolidone (CAS: 3445-11-2) shows low acute toxicity (LD₅₀ > 14,430 mg/kg in rats) but exhibits mutagenic activity in bacterial assays . Analogous compounds should be handled with caution, particularly regarding genotoxic potential.
Scientific Research Applications
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Bis-Pyrrolidinone Derivatives
Compound : 1,1'-(Ethane-1,2-diyl)bis(5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one)
- Structure : Features two pyrrolidin-2-one rings linked by an ethylene bridge, with trichloro-2-oxopropylidene substituents.
- Key Differences :
- Substituents: Trichloro-2-oxopropylidene groups vs. hydroxyethyl groups in the target compound.
- Synthesis: Prepared via reaction of ethylenediamine with trichloroketones in acetonitrile at room temperature, contrasting with the target compound’s typical synthesis under acidic or basic aqueous conditions .
- Properties : The electron-withdrawing trichloro groups increase electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the hydroxyethyl-substituted analog .
Sulfur-Containing Methylene-Bridged Compounds
Compound : 1,1'-[Methylenebis(thio)]bis(2-chloroethane)
- Structure : Methylenebis(thio) linker with 2-chloroethyl termini.
- Key Differences: Functional Groups: Thioether and chloro groups vs. pyrrolidinone rings and hydroxyls. Reactivity: The sulfur atoms confer nucleophilicity, while the chlorine atoms enable alkylation reactions, unlike the hydrogen-bonding capacity of the target compound .
- Applications : Primarily used in chemical warfare precursors, contrasting with the target compound’s industrial polymer applications .
Aromatic Methylene-Bridged Derivatives
Compound : 1,1'-[Methylenebis(5-acetyl-4,6-dihydroxy-3,1-phenylene)]bis-[3-phenyl-2-propen-1-one]
- Structure: Aromatic rings linked by methylene groups, substituted with acetyl, hydroxyl, and propenone groups.
- Key Differences: Ring Type: Aromatic vs. aliphatic pyrrolidinone rings. Properties: The aromatic structure enables UV absorption and π-π stacking, whereas the target compound’s aliphatic rings favor flexibility and solubility in aqueous media .
Polymer-Incorporated Analogues
Compound : Poly(1,1′-methylenebis[substituted cyclohexane])
- Structure : Copolymer incorporating methylenebis[cyclohexane] units with hydroxyethyl acrylate and lactone.
- Key Differences: Substituents: Cyclohexane vs. pyrrolidinone rings. Functionality: The hydroxyethyl groups in the target compound enhance hydrophilicity, improving compatibility with polar monomers compared to cyclohexane-based polymers .
Monomeric Pyrrolidinone Derivatives
Compound : (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Structure : Single pyrrolidin-2-one ring with hydroxy, methyl, and pyridinyl substituents.
- Key Differences: Dimerization: Monomeric vs. dimeric methylene-bridged structure. Bioactivity: The pyridinyl group in this compound is associated with nicotinic receptor interactions, whereas the target compound’s dimeric structure is tailored for material science applications .
Comparative Data Table
Q & A
Rough Drafts in Writing (Document Creation)
- Concept : A "rough draft" (or "rough proof") refers to an initial, unpolished version of a document. It emphasizes getting ideas down without focusing on perfection, as revisions and refinements occur later .
- Strategies :
- Use outlines to structure content logically and maintain coherence during drafting .
- Prioritize free writing over grammatical precision in early stages, reserving polishing for later revisions .
Document Analysis Techniques
- Authenticity Verification :
- Techniques like chemical analysis (chromatography), handwriting examination, and paper quality checks are used to detect forged or altered documents .
- Forensic analysis includes identifying tampering (e.g., deletions, additions) and analyzing signatures (e.g., natural variations, forgery types like traced or simulated signatures) .
- Digital Analysis :
- OCR (Optical Character Recognition) and NLP (Natural Language Processing) automate text extraction and interpretation from structured/unstructured documents .
- Skew Correction : Techniques address alignment issues in scanned documents, crucial for improving readability and OCR accuracy .
- Research Methods :
- Qualitative document analysis involves systematic reading, coding, and thematic interpretation of texts, often combined with interviews or observations .
Physical "Roughouts" in Archaeology/Manufacturing
- In non-document contexts, "roughout" refers to unfinished objects, such as flint axe preforms in archaeology or mold contours in manufacturing (e.g., RO-MED material) . These are not directly related to document analysis but highlight the term's broader usage.
Technical Tools for "Rough" Graphics
- Rough.js : A library for creating hand-drawn-style graphics (e.g., rectangles, ellipses) in web applications, useful for visualizing rough sketches in digital documents .
Key Takeaways:
- For document creation , "roughout" aligns with drafting strategies that prioritize content generation over perfection .
- In document analysis , techniques range from forensic checks (e.g., signature verification) to modern digital tools (e.g., OCR, NLP) .
- The term also has niche applications in archaeology/manufacturing, though these are context-specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
